Purity Specification Relative to Clinical-Stage Pyridazinone Zardaverine
The target compound is supplied with a minimum purity specification of 95% as confirmed by vendor quality assurance . This is a typical specification for a research-grade screening compound. In contrast, the clinical-stage pyridazinone Zardaverine is commercially available at a higher purity of >98% (HPLC) . While the target compound's purity is sufficient for preliminary in vitro screening, it is notably lower than the pharmaceutical-grade standard, highlighting a differentiation in intended use between early discovery and advanced preclinical/clinical research.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 95% (minimum purity) |
| Comparator Or Baseline | Zardaverine: >98% (HPLC) |
| Quantified Difference | ≥3 percentage points lower purity for the target compound |
| Conditions | As reported by AKSci (target compound) and Tocris/Fisher Scientific (Zardaverine) technical datasheets |
Why This Matters
This purity differential indicates that the target compound is positioned as a discovery-phase tool, whereas Zardaverine's higher purity is required for regulatory-compliant pharmacological studies, guiding procurement based on the research stage.
